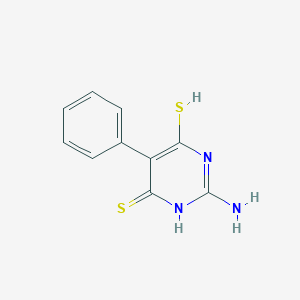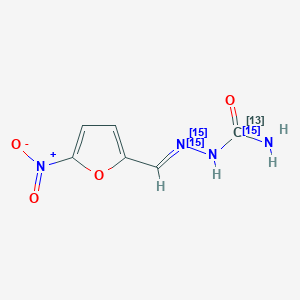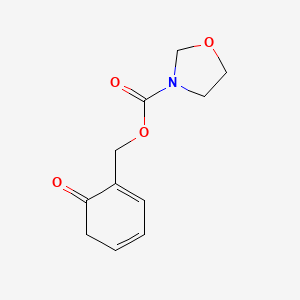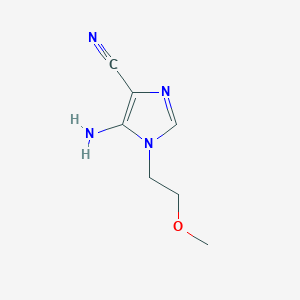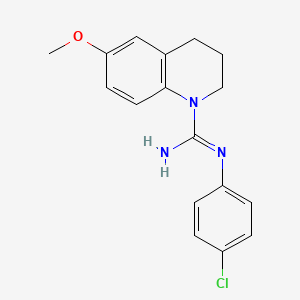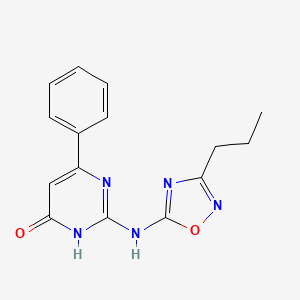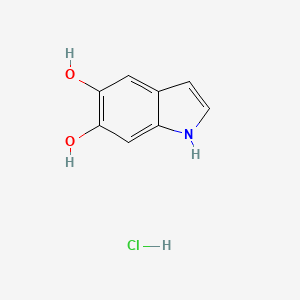
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6-position and two trimethylsilyl groups attached to the nitrogen atoms at positions 9 and 2 of the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Silylation: The key step involves the introduction of trimethylsilyl groups. This is usually achieved by reacting 6-chloropurine with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (TEA) or pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the purine ring.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like ammonia, primary or secondary amines, thiols, and alkoxides in solvents such as ethanol or dimethylformamide (DMF).
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Major Products
Substitution: Depending on the nucleophile, products can include 6-amino, 6-thio, or 6-alkoxy purine derivatives.
Hydrolysis: The primary product is the corresponding hydroxyl derivative of the purine.
科学的研究の応用
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological molecules, particularly nucleic acids.
Medicine: Investigated for its potential as a precursor in the development of antiviral or anticancer agents.
Industry: Utilized in the production of specialized materials or as a reagent in organic synthesis.
類似化合物との比較
Similar Compounds
6-Chloropurine: Lacks the trimethylsilyl groups, making it less lipophilic and potentially less reactive in certain substitution reactions.
9H-Purin-2-amine: Does not have the chlorine atom or the trimethylsilyl groups, resulting in different reactivity and solubility properties.
Trimethylsilyl-purine derivatives: Compounds with trimethylsilyl groups at different positions on the purine ring, which can affect their chemical behavior and applications.
Uniqueness
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine is unique due to the combination of the chlorine atom and the trimethylsilyl groups. This combination imparts specific reactivity and solubility characteristics, making it a valuable compound in synthetic organic chemistry and potentially in medicinal chemistry.
特性
| 72101-44-1 | |
分子式 |
C11H20ClN5Si2 |
分子量 |
313.93 g/mol |
IUPAC名 |
6-chloro-N,9-bis(trimethylsilyl)purin-2-amine |
InChI |
InChI=1S/C11H20ClN5Si2/c1-18(2,3)16-11-14-9(12)8-10(15-11)17(7-13-8)19(4,5)6/h7H,1-6H3,(H,14,15,16) |
InChIキー |
ZXSMHENGFNZSFZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)NC1=NC2=C(C(=N1)Cl)N=CN2[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



